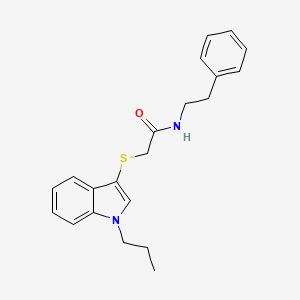
N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the family of phenethylamines. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Wirkmechanismus
Target of Action
The primary target of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses such as the respiratory syncytial virus (RSV) and influenza A virus . RdRp is a key enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome.
Mode of Action
This compound interacts with its target, the RdRp, resulting in the inhibition of viral replication . This interaction specifically inhibits the RdRp activity, thereby preventing the virus from replicating its RNA genome .
Biochemical Pathways
The compound’s action on the RdRp affects the viral replication pathway. By inhibiting the RdRp, the compound prevents the synthesis of viral RNA, thereby halting the replication of the virus . The downstream effect of this action is a reduction in viral load and potentially the alleviation of symptoms caused by the virus.
Pharmacokinetics
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting that they may have good absorption and distribution properties
Result of Action
The result of the compound’s action is the inhibition of viral replication at sub-micromolar EC50 values, with lower cytotoxicity compared to other antiviral drugs . This means that the compound is effective at inhibiting the virus at relatively low concentrations, and it does so without causing significant harm to host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-propyl-1H-indole-3-thiol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenethyl-2-(1H-indol-3-yl)acetamide
- N-phenethyl-2-(1H-indol-3-yl)thioacetamide
- N-phenethyl-2-(1H-indol-3-yl)propionamide
Uniqueness
N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the propyl group on the indole moiety, which can influence its biological activity and receptor binding affinity. This structural variation can result in different pharmacological profiles compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYKJAWZJFOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802815.png)
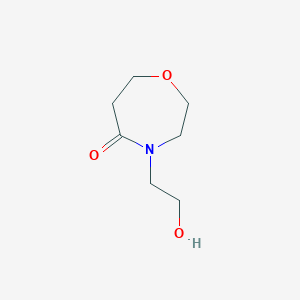
![4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B2802819.png)
![N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2802821.png)
![5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2802822.png)
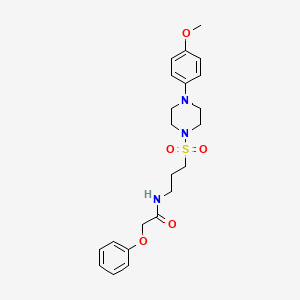

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2802826.png)
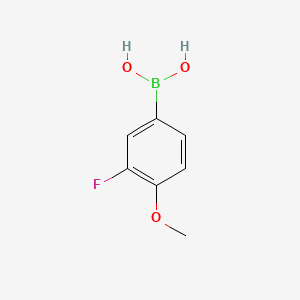
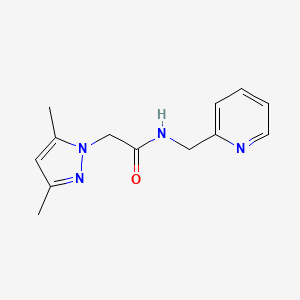
![1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2802830.png)
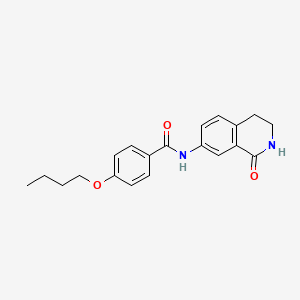
![6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2802837.png)
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
